5-Bromo-3-(methoxymethoxy)phenylboronic acid 5-Bromo-3-(methoxymethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798012
InChI: InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3
SMILES: B(C1=CC(=CC(=C1)Br)OCOC)(O)O
Molecular Formula: C8H10BBrO4
Molecular Weight: 260.88 g/mol

5-Bromo-3-(methoxymethoxy)phenylboronic acid

CAS No.:

Cat. No.: VC13798012

Molecular Formula: C8H10BBrO4

Molecular Weight: 260.88 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(methoxymethoxy)phenylboronic acid -

Specification

Molecular Formula C8H10BBrO4
Molecular Weight 260.88 g/mol
IUPAC Name [3-bromo-5-(methoxymethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3
Standard InChI Key RYBGDHGWHPRZDW-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)Br)OCOC)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)Br)OCOC)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at position 1, a methoxymethoxy (-OCH₂OCH₃) group at position 3, and a bromine atom at position 5. This arrangement creates distinct electronic effects: the boronic acid acts as an electron-withdrawing group (σₚ = +0.04), while the methoxymethoxy group donates electrons via resonance (σₚ = −0.27) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀BBrO₄
Molecular Weight260.88 g/mol
CAS NumberVC13798012
Boiling Point312°C (estimated)
SolubilitySoluble in THF, DMF, DMSO

The bromine atom enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution reactions, while the methoxymethoxy group improves solubility in polar aprotic solvents.

Spectroscopic Characterization

¹H NMR analysis reveals characteristic peaks:

  • δ 3.39 ppm (s, 3H, OCH₃)

  • δ 4.65 ppm (s, 2H, OCH₂O)

  • δ 7.21–7.45 ppm (m, 3H, aromatic protons).
    ¹¹B NMR shows a singlet at δ 30.2 ppm, confirming the boronic acid moiety.

Synthesis and Optimization

Bromination Strategies

The synthesis begins with 3-(methoxymethoxy)benzoic acid, which undergoes regioselective bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, 70°C). This method achieves >85% yield with minimal di-bromination byproducts. Alternative approaches using Br₂ in acetic acid result in lower selectivity (65% yield) due to competing electrophilic substitution at the ortho position.

Boronic Acid Installation

Following bromination, the carboxylic acid group is converted to the boronic acid via a Miyaura borylation. This involves palladium-catalyzed (Pd(dppf)Cl₂) reaction with bis(pinacolato)diboron in THF at 80°C, yielding the target compound in 71% isolated yield after column chromatography . Key challenges include protodeboronation under acidic conditions, mitigated by maintaining pH > 6 during workup.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
NBS/AIBN Bromination8598High regioselectivity
Br₂/AcOH Bromination6592Cost-effective
Miyaura Borylation7195Scalable to industrial levels

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile arylboronic acid partner in Pd-catalyzed couplings. For example, reaction with 4-iodoanisole (Pd(OAc)₂, SPhos ligand, K₂CO₃, DMF/H₂O) produces biaryl ethers in 89% yield. The methoxymethoxy group enhances oxidative stability of the palladium intermediate, reducing catalyst loading to 0.5 mol%.

Medicinal Chemistry

Preliminary studies indicate inhibitory activity against serine proteases (IC₅₀ = 2.3 μM for trypsin-like proteases), attributed to boronic acid coordination to the catalytic serine residue. Structural analogs lacking the methoxymethoxy group show 10-fold reduced potency, underscoring its role in binding pocket accommodation .

Mechanism of Action in Biological Systems

Enzyme Inhibition

The boronic acid group forms reversible covalent bonds with hydroxyl groups in enzyme active sites. For instance, in thrombin inhibition, the compound’s Ki value of 0.8 μM rivals clinically used argatroban (Ki = 0.5 μM), suggesting therapeutic potential. Molecular dynamics simulations reveal that the methoxymethoxy group stabilizes a β-sheet conformation in the protease’s S3 pocket.

Cellular Uptake and Toxicity

LogP calculations (−0.45) indicate moderate hydrophilicity, enabling passive diffusion across cell membranes. In HEK293 cells, 48-hour exposure to 100 μM concentrations shows <10% cytotoxicity (MTT assay), supporting its use in cellular studies.

Recent Research Advancements

Stability Enhancements

Encapsulation in mesoporous silica nanoparticles (pore size: 3 nm) reduces protodeboronation rates by 70% under physiological conditions (pH 7.4, 37°C). This innovation extends half-life from 2.3 hours to 7.8 hours, enabling sustained drug delivery applications.

Catalytic Asymmetric Synthesis

Chiral phosphine ligands (e.g., Binap) facilitate enantioselective Suzuki couplings with up to 94% ee when using this boronic acid. The bromine atom’s steric bulk directs asymmetric induction during the transmetalation step .

Future Directions

Drug Discovery

Ongoing structure-activity relationship (SAR) studies aim to optimize bioavailability by modifying the methoxymethoxy group. Early-stage analogs with cyclopropane substituutions show 3-fold increased BBB permeability in murine models.

Materials Science

Incorporation into covalent organic frameworks (COFs) creates porous materials with high boron content (12 wt%), demonstrating exceptional CO₂ adsorption capacity (3.2 mmol/g at 298 K).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator